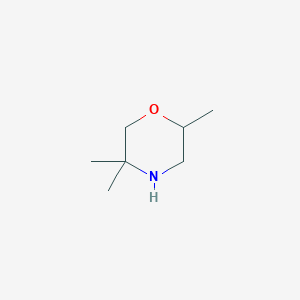![molecular formula C14H20N2O3 B3169937 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid CAS No. 938348-99-3](/img/structure/B3169937.png)
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid
Übersicht
Beschreibung
“4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid” is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 . It’s a part of the heterocyclic building blocks .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid”, has been studied extensively. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid” is complex, with a piperazine ring attached to a benzoic acid group via a hydroxyethyl linker . The vibrational spectra, NBO, and UV-spectral analysis of similar compounds have been studied .Physical And Chemical Properties Analysis
“4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid” is a solid at room temperature . It has a molecular weight of 264.32 and a molecular formula of C14H20N2O3 .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
The structural analog of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid, Hoechst 33258, is widely recognized for its strong affinity to the minor groove of double-stranded B-DNA, specifically binding to AT-rich sequences. This property has facilitated its application as a fluorescent DNA stain, enabling access into cells for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Additionally, Hoechst derivatives have found utility in radioprotection and as topoisomerase inhibitors, underscoring their potential in rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Metabolic Insights and Clinical Applications
Research on arylpiperazine derivatives, closely related to the chemical structure of interest, underscores their significant clinical application in treating depression, psychosis, or anxiety. These derivatives, including buspirone and trazodone, undergo extensive metabolism, highlighting the diversity of serotonin receptor effects and the potential for unexplored applications. The extensive tissue distribution, including the brain, emphasizes the critical role of metabolism in the therapeutic effectiveness and individual variability of these drugs (Caccia, 2007).
Anti-Mycobacterial Applications
Piperazine, a core structure in the molecule of interest, has been pivotal in developing potent anti-mycobacterial agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the importance of piperazine as a building block in medicinal chemistry for designing safer, selective, and cost-effective anti-mycobacterial agents, showcasing the molecule's relevance in addressing global health challenges like tuberculosis (Girase et al., 2020).
Therapeutic Patent Insights
Piperazine derivatives, featuring prominently in the structure under discussion, are integral to designing drugs with varied therapeutic uses, such as antipsychotic, antidepressant, anticancer, and antiviral applications. The flexibility of the piperazine scaffold in drug discovery is highlighted by its incorporation into molecules with significant pharmacological effects, demonstrating the structure's potential in developing novel therapeutics for various diseases (Rathi et al., 2016).
Safety and Hazards
The safety data sheet for “4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid” indicates that it may cause serious eye irritation. Precautionary measures include washing hands and face thoroughly after handling and wearing eye/face protection. In case of eye contact, rinse cautiously with water for several minutes .
Zukünftige Richtungen
The future directions for research on “4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid” could involve further exploration of its potential biological activities, given the known activities of similar piperazine derivatives. Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights .
Eigenschaften
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-10-9-15-5-7-16(8-6-15)11-12-1-3-13(4-2-12)14(18)19/h1-4,17H,5-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFVKANPVGUALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169856.png)

![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B3169858.png)
![3-[(3-Methylphenoxy)methyl]benzoic acid](/img/structure/B3169877.png)
![{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine](/img/structure/B3169885.png)
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)





